molecular formula C24H22N4O5 B2386490 1-(3,5-dinitrobenzoyl)-4-(diphenylmethyl)piperazine CAS No. 328931-55-1

1-(3,5-dinitrobenzoyl)-4-(diphenylmethyl)piperazine

Cat. No.: B2386490
CAS No.: 328931-55-1
M. Wt: 446.463
InChI Key: OANCUCAXCCPCAI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dinitrobenzoyl)-4-(diphenylmethyl)piperazine typically involves the reaction of 3,5-dinitrophenyl ketone with 4-(diphenylmethyl)piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-dinitrobenzoyl)-4-(diphenylmethyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3,5-dinitrobenzoyl)-4-(diphenylmethyl)piperazine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic uses, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,5-dinitrobenzoyl)-4-(diphenylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dinitrophenyl 4-(benzyl)piperazinyl ketone
  • 3,5-Dinitrophenyl 4-(phenylmethyl)piperazinyl ketone
  • 3,5-Dinitrophenyl 4-(methyl)piperazinyl ketone

Uniqueness

1-(3,5-dinitrobenzoyl)-4-(diphenylmethyl)piperazine is unique due to its specific structural features, such as the presence of both dinitrophenyl and diphenylmethyl groups.

Properties

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-(3,5-dinitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O5/c29-24(20-15-21(27(30)31)17-22(16-20)28(32)33)26-13-11-25(12-14-26)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,15-17,23H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANCUCAXCCPCAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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